molecular formula C7H11NO2 B11759597 Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate

Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate

Cat. No.: B11759597
M. Wt: 141.17 g/mol
InChI Key: IDVMGUFJVDTWOE-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate is a bicyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties. The compound features a bicyclo[2.1.1]hexane framework, which is a saturated bicyclic structure, and an ester functional group. This combination makes it a valuable building block in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate typically involves the use of photochemistry. One efficient method is the [2+2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This reaction can be carried out under UV light, and the resulting product can be further derivatized through various transformations .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the modular approach used in its synthesis suggests that it can be produced on a larger scale using batch processes. The key steps would involve the preparation of the starting materials, the [2+2] cycloaddition reaction, and subsequent purification and derivatization steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the ester group or other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but typically involve standard laboratory techniques such as reflux, stirring, and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate depends on its specific application. In general, the compound’s bicyclic structure allows it to interact with various molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis or other transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways involved would vary based on the specific context and target.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate include other bicyclo[2.1.1]hexane derivatives and azabicyclic compounds. Examples include:

Uniqueness

This compound is unique due to its specific ester functional group and the position of the nitrogen atom within the bicyclic framework. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate

InChI

InChI=1S/C7H11NO2/c1-10-7(9)6-4-2-5(3-4)8-6/h4-6,8H,2-3H2,1H3

InChI Key

IDVMGUFJVDTWOE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2CC(C2)N1

Origin of Product

United States

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